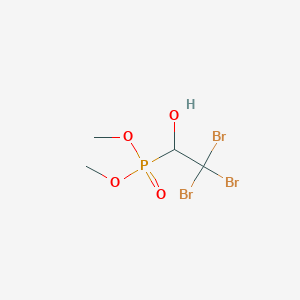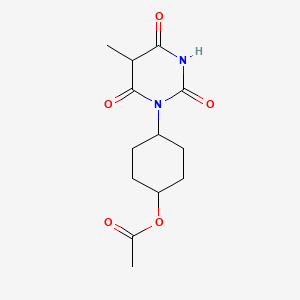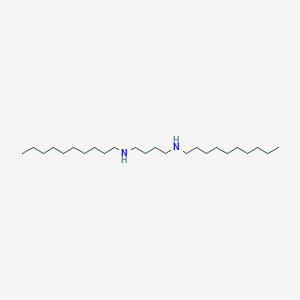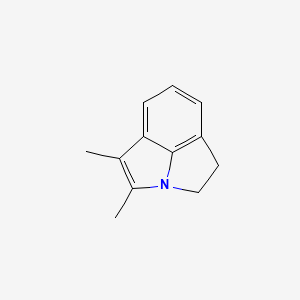![molecular formula C11H10BrN3O2 B14161233 Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester CAS No. 3994-25-0](/img/structure/B14161233.png)
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is a chemical compound with the molecular formula C11H10BrN3O2. This compound contains a variety of functional groups, including an ester, a nitrile, and a hydrazone, making it a versatile molecule in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the hydrazone to a hydrazine.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, the nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [(4-chlorophenyl)hydrazono]cyano-, ethyl ester
- Acetic acid, [(4-fluorophenyl)hydrazono]cyano-, ethyl ester
- Acetic acid, [(4-methylphenyl)hydrazono]cyano-, ethyl ester
Uniqueness
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals .
Properties
CAS No. |
3994-25-0 |
|---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3 |
InChI Key |
MIIDWYHCQGZJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)













